molecular formula C7H14OS B8694723 2,2,6-Trimethyl-1,3-oxathiane CAS No. 30253-09-9

2,2,6-Trimethyl-1,3-oxathiane

Cat. No. B8694723
CAS RN: 30253-09-9
M. Wt: 146.25 g/mol
InChI Key: PRDNKVSUTZYWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04031257

Procedure details

75 ml of dichloromethane is placed into a 100 ml round-bottom flask. To the dichloromethane is added 5.3 grams (0.05 moles) of 4-mercapto-2-butanol. 3.2 grams (0.055 moles) of acetone is then added followed by 0.1 grams of p-toluene sulfonic acid. Boiling chips are added to the flask. A Dean-Starke distilling receiver is placed on the flask, and a reflux condenser is placed on the receiver. The flask is then heated slowly until reflux occurs, and then the temperature is increased for a more vigorous reflux. The reflux lasts for a period of 2 hours before water of reaction ceases to be formed. The reaction mass is then cooled and neutralized with diethyl amine to a pH of about 8. The reaction mass is filtered through fluted filter paper, and the dichloromethane solvent is removed by means of rotary evaporation. 7.2 grams of crude product are recovered after the rotary evaporation operation. The crude product is then distilled by means of vacuum distillation yielding the following 3 fractions:
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][CH:4]([OH:6])[CH3:5].[CH3:7][C:8]([CH3:10])=O.C1(C)C=CC(S(O)(=O)=O)=CC=1.C(NCC)C>ClCCl>[CH3:7][C:8]1([CH3:10])[S:1][CH2:2][CH2:3][CH:4]([CH3:5])[O:6]1

Inputs

Step One
Name
Quantity
3.2 g
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Step Four
Name
Quantity
5.3 g
Type
reactant
Smiles
SCCC(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Boiling chips are added to the flask
DISTILLATION
Type
DISTILLATION
Details
A Dean-Starke distilling receiver
TEMPERATURE
Type
TEMPERATURE
Details
The flask is then heated slowly
TEMPERATURE
Type
TEMPERATURE
Details
until reflux
TEMPERATURE
Type
TEMPERATURE
Details
the temperature is increased for a more vigorous reflux
CUSTOM
Type
CUSTOM
Details
The reflux lasts for a period of 2 hours before water of reaction ceases
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to be formed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then cooled
FILTRATION
Type
FILTRATION
Details
The reaction mass is filtered
FILTRATION
Type
FILTRATION
Details
through fluted filter paper
CUSTOM
Type
CUSTOM
Details
the dichloromethane solvent is removed by means of rotary evaporation
CUSTOM
Type
CUSTOM
Details
7.2 grams of crude product are recovered after the rotary evaporation operation
DISTILLATION
Type
DISTILLATION
Details
The crude product is then distilled by means of vacuum distillation
CUSTOM
Type
CUSTOM
Details
yielding the following 3 fractions

Outcomes

Product
Name
Type
Smiles
CC1(OC(CCS1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.